molecular formula C40H56 B108777 alpha-Carotene CAS No. 7488-99-5

alpha-Carotene

Cat. No. B108777
CAS RN: 7488-99-5
M. Wt: 536.9 g/mol
InChI Key: ANVAOWXLWRTKGA-UHFFFAOYSA-N
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Description

Alpha-Carotene is a natural lipid-soluble terpene and one of the C40 carotenes . It is widely found in dietary fruits and vegetables, and its concentration depends on the plant species .


Molecular Structure Analysis

The chemical structure of this compound is based on the unsaturated polyene chain skeleton, with an ε-ring and a β-ring on each side of the skeleton . The molecular formula of this compound is C40H56, and it has a molar mass of 552.873 g/mol .


Physical And Chemical Properties Analysis

This compound is a tetraterpenoid compound and is structurally similar to beta-Carotene . It is a natural lipid-soluble terpene . The structure of this compound consists of 11 conjugated double bonds, which give it its characteristic deep orange color .

Scientific Research Applications

Bioaccessibility and Bioavailability

Alpha-carotene is a fat-soluble micronutrient known for its potential health benefits, including protection against cancer and cardiovascular diseases. The bioaccessibility and bioavailability of this compound, alongside other carotenoids and vitamin E, are influenced by various factors such as the food matrix, formulation, and food processing. In vitro models are increasingly used to estimate the bioaccessibility of these microconstituents, providing valuable insights into how our body may absorb and utilize them from different dietary sources (Reboul et al., 2006).

Protective Effects Against Ultraviolet Light

This compound, among other carotenoids, has been studied for its potential in protecting the skin against ultraviolet light-induced erythema. The protective effects seem to improve when combined with vitamin E, highlighting the role of these antioxidants in skin health and their potential use in sun protection strategies (Stahl et al., 2000).

Role in Genetic Variants and Serum Concentrations

The concentrations of this compound in the serum can be influenced by genetic variants, which may have implications for health outcomes like cancer risk and overall mortality. Studies have identified specific genetic loci associated with serum this compound concentrations, contributing to our understanding of the genetic factors that may influence the levels of this nutrient in our body (D’Adamo et al., 2016).

Role in Disease Prevention and Health Promotion

This compound has been implicated in various aspects of disease prevention and health promotion. Studies suggest its role in reducing oxidative stress, influencing antioxidant defense systems, and potentially affecting the progression and survival rates of certain cancers, like prostate cancer (Watters et al., 2009). It's also been noted for its role in atherosclerosis prevention and the maintenance of cardiovascular health (D'odorico et al., 2000).

Mechanism of Action

Target of Action

Alpha-carotene, a member of the carotenoid family, primarily targets the human body’s antioxidant system . It is converted into vitamin A (retinol) in the body, which plays a crucial role in vision, immune function, and cellular growth and differentiation .

Mode of Action

This compound interacts with its targets by exerting antioxidant properties . It is capable of absorbing energy from oxygen free radicals, thereby neutralizing them and preventing oxidative damage . Furthermore, this compound is converted into vitamin A in the body, which is essential for various physiological functions .

Biochemical Pathways

The biosynthesis of this compound involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase . The regulation of this compound biosynthesis is influenced by various factors such as light, temperature, and hormone signaling . This compound has been reported to exert various biochemical actions, including the inhibition of the Akt/mTOR, Bcl-2, SAPK/JNK, JAK/STAT, MAPK, Nrf2/Keap1, and NF-κB signaling pathways .

Pharmacokinetics

This compound is absorbed in the intestine . The elimination of carotenoids, including this compound, takes several days with a half-life of 5-7 days . The bioconversion of this compound to retinal is dose-dependent .

Result of Action

The primary result of this compound’s action is its antioxidant effect, which helps protect the body from oxidative stress . Studies suggest that higher intake of this compound is associated with a reduced risk of various chronic diseases . Furthermore, the conversion of this compound into vitamin A contributes to maintaining healthy vision, immune function, and cellular growth and differentiation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is influenced by a variety of factors, including dietary composition . Moreover, the regulation of this compound biosynthesis can be affected by environmental conditions such as light and temperature .

Safety and Hazards

While alpha-Carotene is generally considered safe, there are some potential risks associated with its consumption. These include an increased risk of lung cancer in smokers, an increased risk of prostate cancer in men, and an increased risk of heart disease in people with high cholesterol .

Future Directions

The beneficial effects of dietary alpha-Carotene intake in widespread modern civilization diseases, such as cancer, cardiovascular disease, and photosensitivity disorders, have been attributed to its unique antioxidative properties . Future research will likely focus on further elucidating the mechanisms of action of this compound and exploring its potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Alpha-carotene plays a significant role in biochemical reactions due to its antioxidant properties . It interacts with various enzymes, proteins, and other biomolecules, contributing to the prevention of various diseases, such as tumor formation, cardiovascular diseases, and vision-related issues . The antioxidant property of this compound may result from its double carbon-carbon bonds interacting with each other via conjugation, causing electrons in the molecule to move freely across these areas of the molecule .

Cellular Effects

This compound influences cell function by acting as an antioxidant and playing a role in certain gene expression associated with cell-to-cell communication . It also modulates lipoxygenase activity and immune response , impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its antioxidant properties. It can directly interact with some free radical species , thereby reducing oxidative stress in cells. This interaction helps prevent the formation of various diseases.

Temporal Effects in Laboratory Settings

Its antioxidant properties suggest that it may have long-term effects on cellular function, potentially reducing the risk of various diseases .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as an antioxidant . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

properties

IUPAC Name

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAOWXLWRTKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864072
Record name 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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